[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a cyanocyclohexyl group, a carbamoyl group, and a trifluoromethyl-substituted benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with methyl chloroformate to form the [(1-cyanocyclohexyl)carbamoyl]methyl intermediate.
Esterification: Finally, the intermediate is esterified with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclohexyl group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure imparts desirable properties such as stability and reactivity, making it useful in various applications.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl benzoate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate is unique due to the presence of both a cyanocyclohexyl group and a trifluoromethyl-substituted benzoate ester. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)13-7-3-2-6-12(13)15(24)25-10-14(23)22-16(11-21)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUIZKGKHHBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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